molecular formula C11H19N3OS B11789912 2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine

2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11789912
M. Wt: 241.36 g/mol
InChI Key: LUDPUBDRDMSKIN-UHFFFAOYSA-N
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Description

2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-isopropoxypiperidine with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-(4-propan-2-yloxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H19N3OS/c1-8(2)15-9-3-5-14(6-4-9)11-13-10(12)7-16-11/h7-9H,3-6,12H2,1-2H3

InChI Key

LUDPUBDRDMSKIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

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